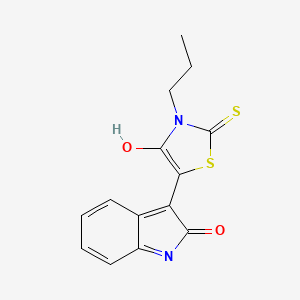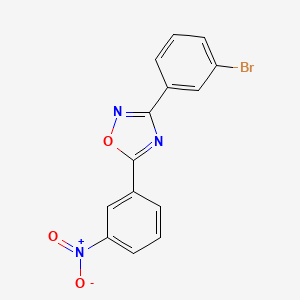![molecular formula C22H28N2O B6034766 N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide, also known as NPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. NPPB is a member of the amiloride family of compounds, which are known to have a variety of biological effects. In
科学的研究の応用
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to block certain ion channels, which can be useful in studying the function of these channels in the brain. In cardiovascular research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have vasodilatory effects, which could be useful in treating hypertension. In cancer research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to inhibit the growth of certain cancer cells, suggesting that it could be a potential anti-cancer agent.
作用機序
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide is known to block several ion channels, including the volume-regulated anion channel (VRAC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the calcium-activated chloride channel (CaCC). By blocking these channels, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide can modulate cellular processes such as ion transport, cell volume regulation, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide are diverse and depend on the specific ion channels that are affected. In general, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to modulate ion transport, cell volume regulation, and cell signaling in various cell types. In cardiovascular research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have vasodilatory effects, which could be useful in treating hypertension. In cancer research, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to inhibit the growth of certain cancer cells, suggesting that it could be a potential anti-cancer agent.
実験室実験の利点と制限
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has several advantages as a research tool, including its ability to block multiple ion channels and its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide has been shown to have off-target effects, which can complicate data interpretation. Additionally, the optimal concentration of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide for a given experiment may vary depending on the specific cell type and ion channel being studied.
将来の方向性
There are many potential future directions for research on N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide. One area of interest is the development of more specific N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide analogs that can selectively target individual ion channels. Another area of interest is the use of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide as a therapeutic agent in the treatment of diseases such as hypertension and cancer. Finally, further research is needed to fully understand the mechanism of action of N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide and its effects on various cellular processes.
合成法
N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide can be synthesized using a variety of methods, including the reaction of 4-biphenylcarboxylic acid with 1-propylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be treated with methyl iodide to form the final compound. Other methods of synthesis have also been reported in the literature.
特性
IUPAC Name |
4-phenyl-N-[(1-propylpiperidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-15-6-7-18(17-24)16-23-22(25)21-12-10-20(11-13-21)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSCJQGTMYZBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6034693.png)
![5-{[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6034700.png)
![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6034725.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-cyclohexene-1-carboxamide](/img/structure/B6034730.png)
![N-[4-(acetylamino)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034737.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)

![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)